1-(Difluoromethyl)cyclohexan-1-ol

Descripción general

Descripción

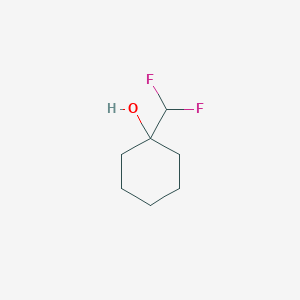

1-(Difluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12F2O It is characterized by the presence of a difluoromethyl group attached to a cyclohexanol ring

Métodos De Preparación

The synthesis of 1-(Difluoromethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the difluoromethylation of cyclohexanone. This reaction typically employs difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents under specific conditions to introduce the difluoromethyl group into the cyclohexanol structure . Industrial production methods often utilize metal-catalyzed reactions, including copper, palladium, and nickel catalysts, to facilitate the difluoromethylation process .

Análisis De Reacciones Químicas

1-(Difluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into difluoromethyl cyclohexane derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential as a Pharmacophore

1-(Difluoromethyl)cyclohexan-1-ol is being investigated for its role in drug design, particularly as a pharmacophore that enhances bioavailability and metabolic stability. The difluoromethyl group contributes to the compound's lipophilicity, which can improve binding affinity to biological targets, making it a candidate for developing new therapeutics .

Case Study: HDAC6 Inhibition

Recent studies have highlighted the compound's potential in inhibiting histone deacetylase 6 (HDAC6), an important target in cancer therapy. The difluoromethyl group enhances selectivity and potency against HDAC6 compared to traditional hydroxamic acid-based inhibitors. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .

Agrochemicals

Development of Pesticides

The difluoromethyl group has been incorporated into various pesticide formulations, enhancing their efficacy against pests. Research indicates that compounds featuring difluoromethyl substitutions exhibit improved stability and effectiveness in agricultural applications, particularly in antifungal and insecticidal properties .

Case Study: Difluoromethyl Isosteres

Studies on difluoromethyl isosteres show promising results in the design of new pesticides. These compounds have demonstrated significant activity against target pests while maintaining lower toxicity to non-target organisms, showcasing their potential for sustainable agriculture .

Materials Science

Polymer Production

In materials science, this compound is utilized in the synthesis of specialty polymers. The presence of the difluoromethyl group imparts desirable properties such as chemical resistance and thermal stability, making these polymers suitable for various industrial applications .

Case Study: Coatings and Specialty Chemicals

The compound's unique properties allow it to be used in coatings that require durability and resistance to harsh environmental conditions. Research has shown that polymers derived from this compound exhibit enhanced performance characteristics compared to traditional polymer formulations .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparación Con Compuestos Similares

1-(Difluoromethyl)cyclohexan-1-ol can be compared with other similar compounds, such as:

1-(Trifluoromethyl)cyclohexan-1-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical reactivity and biological activity.

1-(Fluoromethyl)cyclohexan-1-ol: With only one fluorine atom, this compound exhibits distinct properties compared to the difluoromethyl derivative.

Cyclohexanol: The parent compound without any fluorine atoms, serving as a baseline for understanding the effects of fluorination.

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts unique chemical and biological properties that are not observed in its analogues.

Actividad Biológica

1-(Difluoromethyl)cyclohexan-1-ol is an organic compound characterized by its unique structure featuring a cyclohexane ring substituted with a difluoromethyl group and a hydroxyl group. Its molecular formula is C₇H₁₂F₂O. The incorporation of fluorine enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds containing difluoromethyl groups often exhibit enhanced pharmacological properties due to their unique electronic effects. The difluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially leading to significant therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have shown promise as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression. For instance, difluoromethyl derivatives have been reported to exhibit selective inhibition against HDAC6, suggesting that this compound may also possess similar inhibitory properties .

- Receptor Modulation: The presence of the hydroxyl group may facilitate interactions with various receptors, enhancing the compound's bioactivity through mechanisms such as receptor activation or inhibition.

Biological Activity and Therapeutic Applications

The potential therapeutic applications of this compound span several fields, particularly in oncology and neurology. Its structural similarity to other bioactive compounds suggests a variety of possible mechanisms through which it may exert its effects.

Potential Applications:

- Cancer Therapy: Due to its potential as an HDAC inhibitor, research into its application in cancer treatment is promising. Inhibiting HDACs can lead to the reactivation of silenced tumor suppressor genes .

- Neurological Disorders: The modulation of histone acetylation states may also be beneficial in treating neurodegenerative diseases, where dysregulation of gene expression plays a critical role .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural features with several other fluorinated compounds, which may offer insights into its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)cyclohexan-1-ol | Cyclohexane ring with a trifluoromethyl group | Stronger electron-withdrawing effect |

| 3,3-Dimethylcyclohexanol | Dimethyl substitution on cyclohexane | Increased steric hindrance |

| Cyclohexanol | Hydroxyl group on cyclohexane without fluorination | Lacks fluorine; less reactivity |

The unique combination of both a hydroxyl group and a difluoromethyl substituent in this compound contributes to its distinct chemical reactivity and potential biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the significance of difluoromethylated compounds in drug development. For example, difluoromethyl derivatives have been incorporated into various drug designs targeting specific pathways involved in cancer progression and neurodegeneration.

Notable Research:

A study investigating the effects of difluoromethylated compounds on HDAC inhibition demonstrated that these compounds could selectively inhibit HDAC6 over other isoforms, indicating their potential for targeted cancer therapies . Additionally, research into the pharmacokinetics and toxicity profiles of such compounds is crucial for determining their viability as therapeutic agents.

Propiedades

IUPAC Name |

1-(difluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMPWFQHMQDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.